molecular formula C16H14BrNO3 B11177754 2-[(4-Bromo-3-methylphenyl)carbamoyl]phenyl acetate

2-[(4-Bromo-3-methylphenyl)carbamoyl]phenyl acetate

Cat. No.: B11177754
M. Wt: 348.19 g/mol
InChI Key: HCSPSVMKKDSTNR-UHFFFAOYSA-N
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Description

2-[(4-Bromo-3-methylphenyl)carbamoyl]phenyl acetate is an organic compound that features a brominated aromatic ring and an ester functional group

Preparation Methods

The synthesis of 2-[(4-Bromo-3-methylphenyl)carbamoyl]phenyl acetate typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromo-3-methylaniline and phenyl acetate.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbamate linkage.

    Industrial Production: On an industrial scale, the production may involve optimized reaction conditions to ensure high yield and purity, including the use of solvents and catalysts to enhance the reaction efficiency.

Chemical Reactions Analysis

2-[(4-Bromo-3-methylphenyl)carbamoyl]phenyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the brominated aromatic ring to a more reduced form, potentially removing the bromine atom.

    Substitution: The bromine atom on the aromatic ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

    Major Products: The major products depend on the specific reaction conditions but can include various substituted aromatic compounds and derivatives of the original ester.

Scientific Research Applications

2-[(4-Bromo-3-methylphenyl)carbamoyl]phenyl acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound may be used in studies involving enzyme inhibition or as a probe to study biological pathways.

    Industry: In the industrial sector, it can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-Bromo-3-methylphenyl)carbamoyl]phenyl acetate involves its interaction with molecular targets such as enzymes or receptors. The brominated aromatic ring and ester functional group play crucial roles in its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function through allosteric interactions.

Comparison with Similar Compounds

2-[(4-Bromo-3-methylphenyl)carbamoyl]phenyl acetate can be compared with similar compounds such as:

    2-[(4-Chloro-3-methylphenyl)carbamoyl]phenyl acetate: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.

    2-[(4-Methylphenyl)carbamoyl]phenyl acetate:

    2-[(4-Bromo-phenyl)carbamoyl]phenyl acetate: Similar but without the methyl group, which can influence its steric and electronic properties.

Properties

Molecular Formula

C16H14BrNO3

Molecular Weight

348.19 g/mol

IUPAC Name

[2-[(4-bromo-3-methylphenyl)carbamoyl]phenyl] acetate

InChI

InChI=1S/C16H14BrNO3/c1-10-9-12(7-8-14(10)17)18-16(20)13-5-3-4-6-15(13)21-11(2)19/h3-9H,1-2H3,(H,18,20)

InChI Key

HCSPSVMKKDSTNR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2OC(=O)C)Br

Origin of Product

United States

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